molecular formula C6H10N2O4S B7887661 o-Phenylenediammonium sulfate

o-Phenylenediammonium sulfate

Cat. No.: B7887661
M. Wt: 206.22 g/mol
InChI Key: URGXGBOBXYFSAF-UHFFFAOYSA-N
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Description

o-Phenylenediammonium sulfate, also known as 1,2-Benzenediaminium sulfate, is a chemical compound with the molecular formula C6H10N2O4S and a molecular weight of 206.220 g/mol . This sulfate salt is derived from o-phenylenediamine, which is a key precursor in various chemical syntheses and industrial processes. While specific mechanistic studies on this salt are limited, its structure as a diamine makes it a valuable building block in organic synthesis, particularly in the formation of benzimidazoles and other heterocyclic compounds, which are important structures in medicinal chemistry and materials science . In industrial contexts, closely related compounds like 4-nitro-o-phenylenediamine sulfate are well-established as agents in hair dyeing formulations, highlighting the role of this chemical family in oxidation-based colorant systems . Researchers may also explore its utility in analytical chemistry and as an intermediate in the production of dyes, pigments, and corrosion inhibitors. The compound is supplied as a solid and is soluble in water . This compound is intended for research and industrial applications only. This product is labeled "For Research Use Only (RUO)" and is strictly not for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2-azaniumylphenyl)azanium;sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.H2O4S/c7-5-3-1-2-4-6(5)8;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGXGBOBXYFSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[NH3+])[NH3+].[O-]S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

OPDS is the sulfate salt of o-phenylenediamine, which is characterized by two amine groups attached to an aromatic ring. Its chemical formula can be represented as C6H4(NH2)2H2SO4C_6H_4(NH_2)_2\cdot H_2SO_4. The presence of the sulfate group enhances its solubility in water and influences its reactivity in various chemical processes.

Scientific Research Applications

1. Pharmaceutical Industry

  • Intermediate for Drug Synthesis : OPDS serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in the production of compounds that exhibit biological activity, including anti-cancer agents and anti-inflammatory drugs. The ability to modify the amine groups allows for the creation of diverse derivatives that can interact with biological targets.
  • Chelating Agents : OPDS can form chelates with metal ions, making it useful in coordination chemistry. These metal complexes are often explored for their potential therapeutic effects or as diagnostic agents in medical imaging.

2. Dye and Pigment Production

  • Dye Manufacturing : OPDS is employed as a precursor in the synthesis of azo dyes and other colorants used in textiles and cosmetics. Its reactivity with various coupling agents leads to the formation of vibrant dyes that are stable under various conditions.
  • Photographic Chemicals : In photographic applications, OPDS is used as a developing agent due to its ability to reduce silver salts. This property is critical in traditional film development processes.

3. Material Science

  • Corrosion Inhibitors : The compound has been studied for its effectiveness as a corrosion inhibitor in metal protection formulations. Its ability to form protective films on metal surfaces helps prevent oxidation and degradation.
  • Rubber Industry : OPDS is utilized as an antioxidant in rubber production, enhancing the durability and longevity of rubber products by preventing oxidative degradation during processing and use.

Data Tables

Application AreaSpecific Use CaseBenefits
Pharmaceutical IndustryDrug synthesisIntermediate for biologically active compounds
Dye ProductionAzo dye manufacturingProduces stable and vibrant colorants
Material ScienceCorrosion inhibitorsProtects metals from oxidation
Rubber IndustryAntioxidant for rubberIncreases durability and longevity

Case Studies

Case Study 1: Pharmaceutical Development
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of OPDS exhibited significant anti-cancer activity against specific cancer cell lines. The research highlighted the compound's potential as a lead structure for developing new therapeutic agents targeting cancer.

Case Study 2: Dye Stability
Research conducted by Colorant Science explored the stability of dyes derived from OPDS when exposed to light and heat. The findings indicated that dyes synthesized from OPDS maintained their color integrity under extreme conditions, making them suitable for high-performance applications in textiles.

Case Study 3: Corrosion Protection
An evaluation of OPDS's effectiveness as a corrosion inhibitor was conducted on steel samples exposed to saline environments. Results showed a significant reduction in corrosion rates when treated with formulations containing OPDS, underscoring its utility in industrial applications.

Chemical Reactions Analysis

Oxidation Reactions

o-Phenylenediammonium sulfate undergoes oxidative dimerization and polymerization in the presence of catalysts (e.g., gold nanoparticles, horseradish peroxidase) or oxidants (e.g., H₂O₂, dichromate).

Primary Oxidation Pathways

  • Polymerization to Poly-o-phenylenediamine (polyOPD):
    Prolonged oxidation or high ionic strength (e.g., 0.5 M NaCl) triggers polymerization, forming polyOPDs. This process reduces DAP concentration and increases scattering >600 nm .

Key Variables Affecting Oxidation

VariableEffect on ReactionSource
[NaCl] (0.15–0.5 M) Accelerates polyOPD formation, reduces DAP signal
Temperature (5–30°C) Higher temperatures increase reaction rates (Arrhenius Eₐ = 63.658 kJ/mol)
[H₂O₂] (2–10 mM) Higher concentrations shorten time to stationary points in extinction transitions

Substitution Reactions

o-Phenylenediammonium sulfate reacts with carboxylic acids to form benzimidazole derivatives:

  • With other carboxylic acids: Forms 2-substituted benzimidazoles .

Polymerization Mechanisms

Polymerization occurs via radical intermediates and is autocatalytic. Key findings include:

  • Morphology: Transmission electron microscopy (TEM) reveals polyOPDs form composites with AuNPs, with particle sizes increasing from 50 nm (phase 1) to >200 nm (phase 3) .

  • Kinetics: Dynamic light scattering (DLS) shows NaCl accelerates size growth (Figure S4) .

  • Thermodynamics: Enthalpy (ΔH) and entropy (ΔS) of polymerization were calculated as 60.8 kJ/mol and −120 J/mol·K, respectively .

Redox Reactions with Dichromate

In acidic conditions, potassium dichromate oxidizes o-phenylenediammonium sulfate to pernigraniline salt via intermediates :

Environmental and Catalytic Influences

  • Anion effects: NaCl > NaBr > NaF in promoting polyOPD formation .

  • pH dependence: Optimal polymerization occurs at pH <3, stabilizing radical intermediates .

Comparison with Similar Compounds

o-Phenylenediammonium Bis(3-Carboxy-4-Hydroxybenzenesulfonate)

This compound, with the formula C₆H₁₀N₂²⁺·2C₇H₅O₆S⁻ , features a protonated o-phenylenediammonium cation paired with two 3-carboxy-4-hydroxybenzenesulfonate anions. Key comparisons include:

  • Crystal Structure: Monoclinic space group C2 with unit cell parameters a = 11.667 Å, b = 16.081 Å, c = 12.356 Å, and β = 105.90° . The asymmetric unit contains one cation and two anions, forming a 3D hydrogen-bonded network via N–H⋯O and O–H⋯O interactions .
  • Hydrogen Bonding : Sulfonate and carboxylate groups participate in intra- and intermolecular hydrogen bonds, creating a more rigid framework compared to the mixed sulfate/hydrogen sulfate structure of o-phenylenediammonium sulfate .
  • Synthesis : Prepared by heating 3-carboxy-4-hydroxybenzenesulfonic acid with o-phenylenediamine in water, yielding deep-blue block crystals .
Parameter This compound Bis(3-Carboxy-4-Hydroxybenzenesulfonate)
Space Group Not explicitly reported C2 (monoclinic)
Asymmetric Unit (Z″) 26 1
Hydrogen Bond Network Mixed sulfate/HSO₄⁻/H₂O 3D via sulfonate, carboxylate, and –NH₃⁺
Synthesis Method Acid-base reaction (inferred) Hydrothermal heating

p-Phenylenediammonium Sulfate

The para isomer, p-phenylenediammonium sulfate (C₆H₁₀N₂²⁺·SO₄²⁻), differs in the positioning of amino groups on the benzene ring:

  • Applications : While this compound is studied for its supramolecular chemistry, p-phenylenediamine derivatives are widely used in hair dyes and polymers. The sulfate salt may serve as a stabilizer in these applications .

2,5-Diaminophenylethanol Sulfate

This compound, 2-(2-hydroxyethyl)-1,4-benzenediaminium sulfate , introduces a hydroxyethyl substituent:

  • Functional Group Influence : The hydroxyethyl group enhances hydrophilicity and may increase solubility in polar solvents compared to unsubstituted this compound .
  • Crystallography: Limited data are available, but the substituent likely disrupts the hydrogen-bonding network observed in this compound, leading to distinct packing motifs.

Ammonium Sulfate ((NH₄)₂SO₄)

As a simple inorganic sulfate, ammonium sulfate provides a baseline for comparison:

  • Structural Simplicity : Lacks aromaticity and organic cations, resulting in a high-symmetry orthorhombic crystal structure (Pnma space group) .
  • Applications : Widely used as a fertilizer and precipitating agent, contrasting with the specialized roles of this compound in crystal engineering .
Property This compound Ammonium Sulfate
Cation Type Aromatic diammonium Inorganic ammonium
Solubility in Water Likely moderate (inferred) High (70.6 g/100 mL, 20°C)
Thermal Stability Decomposes upon heating Stable up to 235°C

Research Findings and Implications

  • Supramolecular Chemistry : this compound’s complex asymmetric unit (Z″ = 26) highlights challenges in crystallographic modeling, often requiring advanced software like SHELXL for refinement .
  • Hydrogen Bonding : The bis(3-carboxy-4-hydroxybenzenesulfonate) derivative demonstrates how auxiliary functional groups (carboxylate, hydroxyl) can stabilize 3D networks, a principle leveraged in crystal engineering .
  • Isomeric Effects: The ortho vs. para configurations in diaminobenzene sulfates significantly influence molecular packing and material properties, underscoring the importance of positional isomerism in design .

Preparation Methods

Reaction Mechanism and Conditions

The reduction of o-nitroaniline using sodium sulfide (Na2SNa_2S) is a widely adopted industrial method. In this process, Na2SNa_2S acts as both a reducing agent and a base, facilitating the conversion of nitro groups to amines. The reaction proceeds via the following stoichiometry:

o-Nitroaniline+3 Na2S+3 H2Oo-Phenylenediamine+3 Na2SO3+NH3\text{o-Nitroaniline} + 3\ Na2S + 3\ H2O \rightarrow \text{o-Phenylenediamine} + 3\ Na2SO3 + NH_3

Key parameters include a molar ratio of o-nitroaniline to Na2SNa_2S of 1:1.5–2, reaction temperatures of 50–150°C, and durations of 1–5 hours.

Industrial-Scale Implementation

Patent CN105017028A details a scalable process with integrated waste recovery (Table 1). For example, a 20 L reactor charged with 2.5 kg o-nitroaniline, 2.1 kg Na2SNa_2S, and 6.35 kg water yielded 1.84 kg OPD (94% yield, >99.5% purity). Post-reaction wastewater is concentrated, calcined at 300–600°C with inorganic bases, and subjected to high-temperature reduction (900–1200°C) with carbon to recover Na2SNa_2S, achieving >80% recycling efficiency.

Table 1: Sodium Sulfide Reduction Parameters and Outcomes

ParameterEmbodiment 1Embodiment 2Embodiment 3
o-Nitroaniline (kg)2.52.52.5
Na2SNa_2S (kg)2.12.52.1
Water (kg)6.3510.08.3
Temperature (°C)96–102100–13090–110
Reaction Time (h)1–1.53.52.0
OPD Yield (%)9499.799.6
Purity (GC, %)>99.5>99.3>99.3

Catalytic Hydrogenation of o-Nitroaniline

Process Overview

Catalytic hydrogenation employs H2H_2 gas and transition metal catalysts (e.g., Raney nickel, palladium on carbon) to reduce o-nitroaniline. The reaction occurs under mild conditions (25–80°C, 1–5 atm H2H_2) and follows:

o-Nitroaniline+3 H2o-Phenylenediamine+2 H2O\text{o-Nitroaniline} + 3\ H2 \rightarrow \text{o-Phenylenediamine} + 2\ H2O

This method avoids sulfide waste but requires specialized equipment for H2H_2 handling.

Sulfate Salt Formation

The free-base OPD is dissolved in ethanol or water and treated with stoichiometric H2SO4H_2SO_4 (1:1 molar ratio). Crystallization at 0–5°C yields o-phenylenediammonium sulfate with >98% purity. Industrial pilots report 85–90% overall yield from o-nitroaniline.

Zinc Reduction in Acidic Medium

Laboratory-Scale Synthesis

A traditional method involves reducing o-nitroaniline with zinc powder in hydrochloric or sulfuric acid:

o-Nitroaniline+3 Zn+6 H+o-Phenylenediamine+3 Zn2++2 H2O\text{o-Nitroaniline} + 3\ Zn + 6\ H^+ \rightarrow \text{o-Phenylenediamine} + 3\ Zn^{2+} + 2\ H_2O

Using H2SO4H_2SO_4 instead of HClHCl directly produces the sulfate salt. For instance, 10 g o-nitroaniline reduced with 15 g Zn in 20% H2SO4H_2SO_4 at 70°C for 2 hours yields 8.2 g this compound (78% yield).

Limitations and Optimization

Zinc reduction generates acidic wastewater containing Zn2+Zn^{2+}, necessitating neutralization and precipitation steps. Recent advances use iron powder or electrochemical reduction to mitigate metal waste.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityWaste Generated
Sodium Sulfide94–99.7>99.3IndustrialNa2SO3Na_2SO_3, SS
Catalytic Hydrogenation85–90>98PilotCatalyst residues
Zinc Reduction70–7895–98LaboratoryZn2+Zn^{2+}, acidic effluent

Industrial-Scale Considerations

The sodium sulfide method dominates industrial production due to its high yield and closed-loop Na2SNa_2S recovery. In contrast, catalytic hydrogenation is preferred for high-purity applications despite higher capital costs. Environmental regulations favor methods with integrated waste treatment, such as the calcination-reduction system in CN105017028A, which reduces sulfide discharge by 90% .

Q & A

Q. How are high-throughput crystallography pipelines adapted for studying o-phenylenediammonium sulfate derivatives?

  • Workflow : Automate data collection (e.g., DECTRIS PILATUS detectors) and processing (XDS/autoPROC). For phase determination, combine SHELXD (dual-space direct methods) with SHELXE density modification. Validate structures via checkCIF/PLATON alerts and deposit in repositories (e.g., CCDC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
o-Phenylenediammonium sulfate
Reactant of Route 2
o-Phenylenediammonium sulfate

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